N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide, also known by its IUPAC name, is a compound that features a complex molecular structure with potential applications in various scientific fields. This compound is characterized by its unique combination of functional groups, which contribute to its chemical reactivity and biological activity.
This compound falls under the category of organic compounds, specifically amides. It contains aromatic rings and functional groups such as dimethylamino and hydroxyethyl, which are significant for its chemical behavior and potential interactions in biological systems.
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents, reaction conditions (such as temperature and solvents), and purification methods (e.g., chromatography) are critical for successful synthesis but are not detailed in the available sources.
The molecular structure of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide can be represented as follows:
The InChI representation and SMILES notation provide further structural details:
InChI=1S/C22H25N3O2/c1-24(2)20-10-9-18(23(20)3)12-13-21(25)22(26)19-14-15-6-4-5-7-16(15)17(19)8-11/h4-11,18,26H,12-14H2,1-3H3CC(N(C)C)c1ccc(cc1)[C@@H](OCC)c2ccccc2This structural complexity suggests potential interactions with biological targets.
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide can participate in various chemical reactions due to its functional groups:
Technical details regarding specific reaction conditions or mechanisms are not extensively covered in the current literature.
The physical properties of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide include:
Chemical properties encompass reactivity patterns based on functional groups:
Relevant data on boiling point, melting point, or flash point were not provided in the sources reviewed.
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide may have applications in various scientific domains:
Further research is necessary to fully understand its applications and effectiveness in these areas.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: